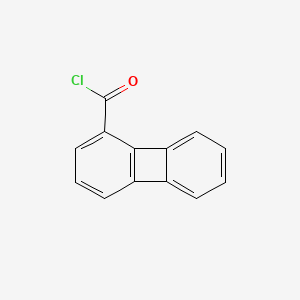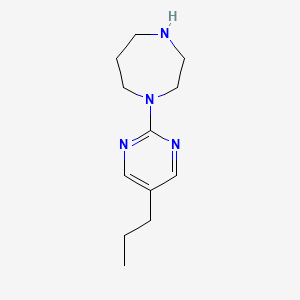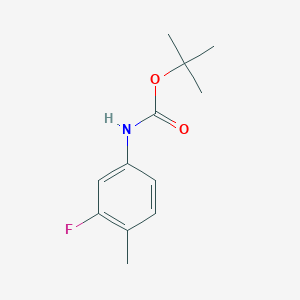
tert-Butyl (3-fluoro-4-methylphenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. It is a carbamate derivative that has been utilized in various research studies to investigate the biochemical and physiological effects of the compound.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-fluoro-4-methylphenyl)carbamate is not fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, leading to the modulation of their activity. The compound has been shown to inhibit the activity of cholinesterases and acetylcholinesterases, leading to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects:
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the body, leading to an increase in cognitive function. The compound has also been shown to have anti-inflammatory properties, leading to a reduction in inflammation in the body. Tert-Butyl (3-fluoro-4-methylphenyl)carbamate has also been shown to have anticonvulsant properties, leading to a reduction in seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified using standard techniques. The compound has also been shown to have a high affinity for various enzymes and receptors, making it a useful tool for investigating their activity. However, the compound also has some limitations. It has been shown to have a relatively short half-life in the body, making it difficult to study its long-term effects. Additionally, the compound has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of tert-Butyl (3-fluoro-4-methylphenyl)carbamate. One potential area of research is the investigation of the compound's effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the investigation of the compound's potential as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to investigate the long-term effects and toxicity of the compound in animal models.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (3-fluoro-4-methylphenyl)carbamate has been utilized in various research studies to investigate the biochemical and physiological effects of the compound. It has been used as a research tool to study the activity of enzymes such as cholinesterases and acetylcholinesterases. The compound has also been used to study the binding properties of various ligands to receptors such as nicotinic acetylcholine receptors.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKALRSFRYOILFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369040 | |
| Record name | tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-fluoro-4-methylphenyl)carbamate | |
CAS RN |
494789-04-7 | |
| Record name | tert-butyl N-(3-fluoro-4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



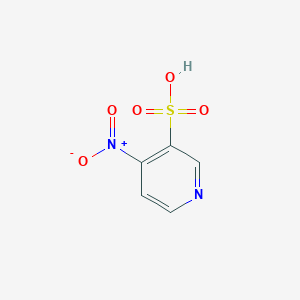

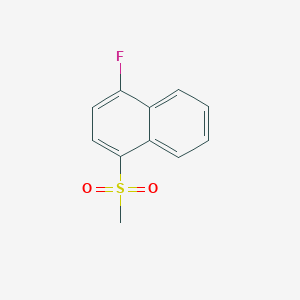


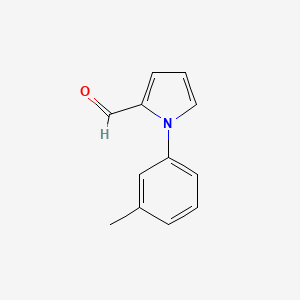

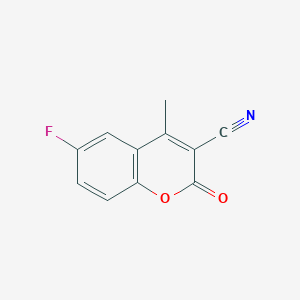
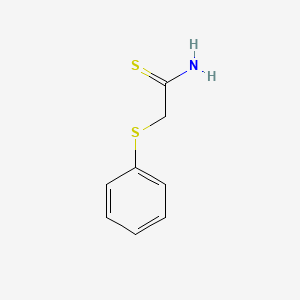

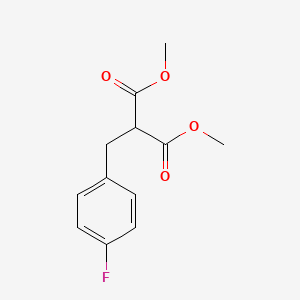
![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)
